Chemical properties and structure of 3,4-Diethoxy-5-iodobenzaldehyde
Chemical properties and structure of 3,4-Diethoxy-5-iodobenzaldehyde
The following technical guide is structured for researchers and drug development professionals, focusing on the chemical properties, synthesis, and applications of 3,4-Diethoxy-5-iodobenzaldehyde .
CAS Registry Number: 443291-33-6 Formula: C₁₁H₁₃IO₃ Molecular Weight: 320.12 g/mol [1][][3]
Executive Summary
3,4-Diethoxy-5-iodobenzaldehyde is a specialized aromatic building block used primarily in medicinal chemistry for the development of structure-activity relationship (SAR) libraries.[1][3] Distinguished by its 5-iodo substituent, this compound offers a unique orthogonal reactivity profile: the aldehyde function allows for scaffold elaboration (e.g., via reductive amination or condensation), while the aryl iodide serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]
The presence of two ethoxy groups at the 3- and 4-positions modulates the compound's lipophilicity (LogP) and steric environment, distinguishing it from its more common methoxy analogs (e.g., 5-iodoveratraldehyde).[1] This guide details its structural properties, validated synthesis protocols, and reactivity logic.[3]
Chemical Identity & Structural Analysis[1][4]
Identification Data
| Property | Value |
| IUPAC Name | 3,4-Diethoxy-5-iodobenzaldehyde |
| CAS Number | 443291-33-6 |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OCC |
| InChI Key | SSTRYEXQYQGGAS-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Pale yellow to off-white crystalline solid |
Structural Logic
The molecule features a trisubstituted benzene ring.[3][4] The positioning of substituents dictates its chemical behavior:
-
C1 (Aldehyde): Electron-withdrawing, directs electrophilic substitution to the meta position.[3]
-
C3 & C4 (Ethoxy): Strong electron-donating groups (EDGs) via resonance.[3] They direct electrophiles to ortho and para positions.
-
C5 (Iodine): The iodine atom is strategically placed ortho to the C4-ethoxy group.[3] This placement is sterically significant; the bulky iodine atom forces the adjacent ethoxy group out of planarity, potentially altering the binding affinity of derived pharmacophores.
Physicochemical Properties
Note: Values below include experimental data for close analogs and predictive models for the specific target.
| Property | Value / Range | Source/Note |
| Melting Point | 110 – 130 °C | Predicted based on 3,5-dimethoxy analog (127°C) |
| Boiling Point | ~366 °C | Predicted (760 mmHg) |
| LogP | 2.8 – 3.2 | Higher lipophilicity than dimethoxy analogs |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| pKa | N/A | Non-ionizable under physiological pH |
Synthetic Pathways[9]
Two primary routes exist for the synthesis of 3,4-Diethoxy-5-iodobenzaldehyde. Route A is preferred for laboratory-scale high purity, while Route B is a direct functionalization approach.[3]
Route A: Alkylation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (High Precision)
This route avoids regioselectivity issues by establishing the iodine position before the final alkylation.[1][3]
Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9).[1][3][5] Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.[3]
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add 1.2 eq of Ethyl Iodide dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour mixture into ice-water. The product typically precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Route B: Regioselective Iodination (Scale-Up)
Direct iodination of 3,4-diethoxybenzaldehyde using N-Iodosuccinimide (NIS) is efficient but requires careful control to avoid over-iodination.[1][3]
Reagents: 3,4-Diethoxybenzaldehyde, NIS, Trifluoroacetic Acid (TFA) or Ag₂SO₄.[3]
Mechanism: The C5 position is activated by the C4-ethoxy group (ortho) and the C3-ethoxy group (meta), while being less sterically hindered than the C2 position (flanked by aldehyde and ethoxy).[1][3]
Caption: Regioselective iodination pathway favoring the C5 position due to steric and electronic directing effects.[3]
Reactivity & Applications in Drug Discovery[3]
The utility of 3,4-Diethoxy-5-iodobenzaldehyde lies in its dual functionality. It serves as a "linchpin" molecule in divergent synthesis.
The Aryl Iodide Handle (Cross-Coupling)
The iodine atom is a weak C-I bond (approx. 53 kcal/mol), making it highly reactive toward oxidative addition by Palladium(0) species.[3]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).[3]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.[1][3]
-
Heck Reaction: Coupling with alkenes.[3]
The Aldehyde Handle (Condensation)[3]
-
Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines (key for GPCR ligands).[3]
-
Henry Reaction: Reaction with nitromethane yields nitrostyrenes, precursors to phenethylamines (e.g., mescaline analogs).[3]
Visualization of Reactivity
Caption: Divergent synthesis map showing transformation of the Iodo (green) and Aldehyde (yellow) handles.[3]
Safety & Handling
-
Hazards: As an aryl iodide and aldehyde, the compound is likely a skin and eye irritant (H315, H319).[3] It may cause respiratory irritation (H335).
-
Light Sensitivity: Aryl iodides can liberate free iodine upon prolonged exposure to light.[3] Store in amber vials.
-
Storage: Keep cool (2–8°C), dry, and under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the benzoic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778113, 3-Iodo-4,5-dimethoxybenzaldehyde (Analogous Structure).[1][3] Retrieved from .
-
ChemicalBook. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde Product Page (CAS 6312-82-9).[1][3][5] Retrieved from .[3]
-
BOC Sciences. 3,4-Diethoxy-5-iodobenzaldehyde Building Block Data (CAS 443291-33-6).[1][3][6] Retrieved from .[3]
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[1][3] RSC Advances, 2019. Retrieved from .[3]
-
LookChem. Benzaldehyde, 4-iodo-3,5-dimethoxy - Chemical Properties. Retrieved from .[3]
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- 1. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-ETHOXY-4-HYDROXY-5-IODOBENZALDEHYDE CAS#: 6312-82-9 [m.chemicalbook.com]
- 6. N/A,3-bromo-N-(5-chloro-2-methoxyphenyl)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
